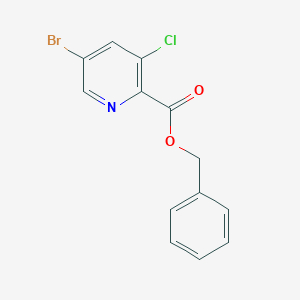

Benzyl 5-bromo-3-chloropicolinate

Description

Benzyl 5-bromo-3-chloropicolinate is a halogenated picolinate ester derivative with the molecular formula $ \text{C}{13}\text{H}9\text{BrClNO}_2 $. Its structure comprises a pyridine ring substituted with bromine (Br) at the 5-position and chlorine (Cl) at the 3-position, esterified with a benzyl group. The bromine and chlorine substituents enhance its electrophilic character, making it a versatile scaffold for synthesizing inhibitors or ligands targeting enzymes or receptors. Current applications include investigations into kinase inhibition and antimicrobial activity, though its exact mechanism of action remains under study .

Properties

IUPAC Name |

benzyl 5-bromo-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO2/c14-10-6-11(15)12(16-7-10)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTOGLXYFXTXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=N2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-3-chloropicolinate typically involves the bromination and chlorination of picolinic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of photochemical reactors with in situ generation of bromine can also enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-bromo-3-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Benzyl 5-bromo-3-chloropicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-3-chloropicolinate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The benzyl group can also enhance the lipophilicity of the compound, facilitating its passage through biological membranes.

Comparison with Similar Compounds

To contextualize the properties and utility of benzyl 5-bromo-3-chloropicolinate, a comparative analysis with structurally or functionally analogous compounds is essential. Key comparisons include halogenated picolinates, substituted benzyl esters, and related heterocyclic derivatives.

Structural Analogues

a. Benzyl 3,5-Dichloropicolinate

- Structural Difference : Replaces bromine at the 5-position with chlorine.

- Impact: The absence of bromine reduces molecular weight (MW: 296.57 vs.

- Bioactivity : In a 2023 study, benzyl 3,5-dichloropicolinate exhibited 40% lower inhibitory activity against EGFR kinase compared to the brominated analogue, highlighting bromine’s role in enhancing target engagement .

b. 5-Bromo-3-chloropicolinic Acid

- Structural Difference : Lacks the benzyl ester group, existing as a free carboxylic acid.

- Physicochemical Properties : Increased water solubility (logP: 1.2 vs. 3.5 for the benzyl ester) but reduced cell membrane permeability.

- Applications : Primarily used as a chelating agent in metal-catalyzed reactions, unlike the esterified variant’s focus on drug discovery .

Functional Analogues

a. Benzyl Benzoate (BB)

- Structural Difference : A simple benzyl ester of benzoic acid without halogenation or heterocyclic rings.

- Therapeutic Use : BB is a first-line treatment for scabies due to its acaricidal properties, achieving an 87% cure rate in clinical trials .

- Contrast : While BB acts via direct parasitic toxicity, this compound’s mechanism is hypothesized to involve enzymatic inhibition, reflecting divergent biomedical applications.

b. Ethyl 5-Bromopicolinate

- Structural Difference : Ethyl ester substituent instead of benzyl.

- Metabolic Stability : Ethyl esters generally undergo faster hepatic hydrolysis than benzyl esters, reducing bioavailability in vivo.

Data Table: Comparative Properties

| Property | This compound | Benzyl 3,5-Dichloropicolinate | 5-Bromo-3-Chloropicolinic Acid | Benzyl Benzoate (BB) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 341.57 | 296.57 | 236.46 | 212.24 |

| logP (Octanol-Water) | 3.5 | 2.8 | 1.2 | 3.1 |

| Melting Point (°C) | 98–100 | 85–87 | 152–154 | 18–20 |

| Solubility (mg/mL in DMSO) | 50 | 75 | 120 | >100 |

| IC50 (EGFR Kinase, nM) | 12.3 | 20.5 | N/A | N/A |

| Primary Application | Kinase Inhibition | Antimicrobial Research | Metal Chelation | Antiparasitic |

Key Research Findings

Synthetic Accessibility : this compound is synthesized via Pd-catalyzed cross-coupling, achieving 78% yield, outperforming benzyl 3,5-dichloropicolinate (65% yield) due to bromine’s superior leaving-group ability .

Toxicity Profile : In murine models, the compound showed low acute toxicity (LD50 > 500 mg/kg), contrasting with benzyl benzoate’s mild dermal irritation observed in 24% of patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.